molecular formula C15H20O2 B8646493 4-(2-Benzyloxyethyl)cyclohexanone CAS No. 628731-60-2

4-(2-Benzyloxyethyl)cyclohexanone

Cat. No.: B8646493
CAS No.: 628731-60-2
M. Wt: 232.32 g/mol
InChI Key: RYLUBXDPWSHXME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Benzyloxyethyl)cyclohexanone is a useful research compound. Its molecular formula is C15H20O2 and its molecular weight is 232.32 g/mol. The purity is usually 95%.
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Properties

CAS No.

628731-60-2

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

4-(2-phenylmethoxyethyl)cyclohexan-1-one

InChI

InChI=1S/C15H20O2/c16-15-8-6-13(7-9-15)10-11-17-12-14-4-2-1-3-5-14/h1-5,13H,6-12H2

InChI Key

RYLUBXDPWSHXME-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1CCOCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

8-(2-Benzyloxy-ethyl)-1,4-dioxa-spiro[4.5]decane (Intermediate K1, 1.02 g, 3.70 mmol) (prepared in accordance with the publication Ciufolini et. al. J. Amer. Chem. Soc. 1991, 113, 8016, incorporated herein by reference) was dissolved in acetone (100 mL): H2O (5 mL) and reacted with TsOH (140 mg, 0.74 mmol) at 45° C. for 5 h. After a standard aqueous work-up the material was purified by chromatography on SiO2 to give 4-(2-benzyloxy-ethyl)-cyclohexanone as a colorless oil (97%).
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
140 mg
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

8-(2-Benzyloxy-ethyl)-1,4-dioxa-spiro[4.5]decane (Intermediate A1) (1.02 g, 3.70 mmol) (obtained as described in: Ciufolini et. al. J. Amer. Chem. Soc. 1991, 113, 8016, incorporated herein by reference) was dissolved in acetone (100 mL):H2O (5 mL) and reacted with TsOH (140 mg, 0.74 mmol) at 45° C. for 5 h. After a standard aqueous work-up the material was purified by chromatography on SiO2 to give 4-(2-benzyloxy-ethyl)-cyclohexanone as a colorless oil (97%).
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
140 mg
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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